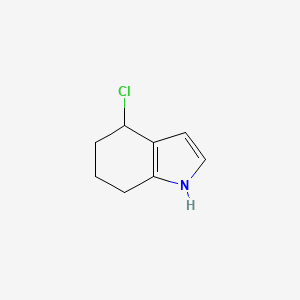

4-chloro-4,5,6,7-tetrahydro-1H-indole

描述

Structure

3D Structure

属性

分子式 |

C8H10ClN |

|---|---|

分子量 |

155.62 g/mol |

IUPAC 名称 |

4-chloro-4,5,6,7-tetrahydro-1H-indole |

InChI |

InChI=1S/C8H10ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3H2 |

InChI 键 |

XGZDSYJKBNYCAP-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C2=C(C1)NC=C2)Cl |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 4,5,6,7 Tetrahydro 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Adaptations

Traditional methods for indole synthesis have been foundational in heterocyclic chemistry. Their adaptation for the synthesis of tetrahydroindoles often involves the use of cyclic ketones as starting materials.

Fischer Indole Synthesis Modifications and Scope

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and versatile method for constructing the indole nucleus. wikipedia.orgthermofisher.comnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgyoutube.com

The general mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound. youtube.com

Tautomerization of the phenylhydrazone to an ene-hydrazine. youtube.com

A thermofisher.comthermofisher.com-sigmatropic rearrangement (a Claisen-type rearrangement) of the protonated ene-hydrazine. nih.govyoutube.com

Loss of ammonia (B1221849) and subsequent rearomatization to form the indole ring. youtube.com

For the synthesis of 4,5,6,7-tetrahydro-1H-indole scaffolds, a cyclic ketone, such as cyclohexanone, is used as the carbonyl component. To obtain the specific target compound, 4-chloro-4,5,6,7-tetrahydro-1H-indole , one would theoretically start with a phenylhydrazine and 4-chlorocyclohexanone. The reaction would be catalyzed by Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.orgnih.gov

The scope of the Fischer indole synthesis is broad, allowing for a wide variety of substituents on both the phenylhydrazine and the carbonyl component. thermofisher.com However, the reaction conditions, particularly the choice of acid catalyst, can be critical and may require optimization to achieve good yields, especially with substituted cyclic ketones. nih.gov

Table 1: Key Features of the Fischer Indole Synthesis for Tetrahydroindoles

| Feature | Description |

|---|---|

| Reactants | Phenylhydrazine and a cyclic ketone (e.g., 4-chlorocyclohexanone) |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Phenylhydrazone, which tautomerizes to an ene-hydrazine youtube.com |

| Core Mechanism | Acid-catalyzed thermofisher.comthermofisher.com-sigmatropic rearrangement youtube.com |

| Scope | Wide range of substituents possible on both reactants thermofisher.com |

Biltz Synthesis Applications for Tetrahydroindole Scaffolds

The Biltz synthesis is primarily known for the preparation of 5,5-disubstituted hydantoins from 1,2-diketones and urea. While it is a powerful tool in the synthesis of certain five-membered heterocyclic rings, its application is not generally extended to the synthesis of indole or tetrahydroindole scaffolds. The reaction mechanism and the nature of the starting materials in the Biltz synthesis are fundamentally different from those required for the construction of the indole nucleus. Therefore, the Biltz synthesis is not considered a standard or applicable method for preparing this compound and its analogues.

Modern and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Mechanochemical Techniques (e.g., Ball Milling)

Mechanochemistry utilizes mechanical energy, such as that generated by grinding or ball milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This technique offers several advantages, including reduced reaction times, lower energy consumption, and improved yields compared to traditional solvent-based methods. nih.gov

While specific examples for the mechanochemical synthesis of this compound are not extensively documented, the principles of mechanochemistry have been successfully applied to other multicomponent reactions for synthesizing various heterocyclic compounds. These solvent-free conditions can lead to accelerated reaction rates due to the high concentration of reactants. nih.gov The application of ball milling to a Fischer-type indole synthesis or a multi-component strategy involving the necessary precursors could provide a green and efficient route to the target tetrahydroindole.

Environmentally Benign Protocols (e.g., β-Cyclodextrin Mediated, Ultrasound Promoted)

Green chemistry principles have inspired the development of protocols that utilize non-toxic, renewable catalysts and benign solvent systems like water.

β-Cyclodextrin Mediated Synthesis: β-Cyclodextrin is a cyclic oligosaccharide that can act as a supramolecular catalyst in aqueous media. eurjchem.comnih.gov It possesses a hydrophobic inner cavity and a hydrophilic exterior, allowing it to encapsulate nonpolar reactants and facilitate their reaction in water. nih.govnih.gov This approach has been successfully used for the synthesis of various indole derivatives. eurjchem.com The key advantages of using β-cyclodextrin include its biodegradability, low cost, and recyclability. eurjchem.comnih.gov A one-pot, three-component synthesis of substituted pyrrolidin-2-ones, for example, has been demonstrated using β-cyclodextrin in a water-ethanol solvent system at room temperature, highlighting its potential for constructing heterocyclic rings under mild, eco-friendly conditions. nih.gov

Ultrasound Promoted Synthesis: Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. researchgate.netnih.gov The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. conicet.gov.ar Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and greater product purity. nih.govnih.gov This technique has been applied to the synthesis of a wide array of heterocyclic compounds, including indole-appended systems. researchgate.net The use of ultrasound in conjunction with aqueous or solvent-free conditions represents a powerful, environmentally friendly strategy for the synthesis of tetrahydroindoles. researchgate.netnih.gov

Table 2: Comparison of Green Synthesis Protocols

| Protocol | Catalyst/Promoter | Solvent | Key Advantages |

|---|---|---|---|

| β-Cyclodextrin Mediated | β-Cyclodextrin (supramolecular) | Water or Water/Ethanol nih.gov | Green, recyclable catalyst, mild conditions, high selectivity eurjchem.comnih.gov |

| Ultrasound Promoted | None (Energy Source) | Aqueous or solvent-free researchgate.net | Reduced reaction times, increased yields, energy efficient nih.govnih.gov |

Multi-component Reaction (MCR) Applications in Indole Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates the majority of the atoms from the reactants. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net

Several MCR strategies have been developed for the synthesis of indole and tetrahydroindole derivatives. For instance, a one-pot, three-component reaction of phenacyl bromide, dimedone, and aniline (B41778) derivatives in a water-ethanol mixture has been used to prepare 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. Another approach involves the Ugi four-component reaction, which has been utilized in a two-step synthesis of 2-tetrazolo substituted indoles. nih.gov This reaction combines an aniline, an isocyanide, an aldehyde, and a source of azide (B81097) to create a highly substituted intermediate that can then be cyclized. nih.gov

For the synthesis of this compound analogues, an MCR could potentially involve the reaction of an appropriate amine, a cyclic β-ketoester or 1,3-dione, and an aldehyde component, possibly under the influence of a green catalyst like β-cyclodextrin or promotion by ultrasound. The versatility of MCRs allows for the introduction of various substituents, making them a powerful tool for creating libraries of tetrahydroindole derivatives. nih.gov

Precursor-Based Synthetic Routes

The synthesis of this compound and its related analogues relies on several strategic methodologies that utilize specific precursors to construct the core tetrahydroindole framework and introduce the desired halogen substituent. These routes are crucial for accessing this class of compounds for further study and application.

Utilization of 1,3-Cyclohexanedione (B196179) Derivatives

A foundational strategy for constructing the 4,5,6,7-tetrahydro-1H-indole skeleton involves the use of 1,3-cyclohexanedione and its derivatives as the starting carbocyclic component. These precursors provide the six-membered ring that will ultimately become the saturated portion of the bicyclic indole system.

One of the earliest and most classic methods is the Nenitzescu indole synthesis, which involves the condensation of 1,3-cyclohexadiones with α-aminocarbonyl compounds. This [2+3] cycloaddition approach effectively forms the 4,5,6,7-tetrahydroindol-4-one motif, which serves as a critical intermediate for further functionalization. Since many α-aminocarbonyls are prone to self-condensation, they are often generated in situ from precursors like oximes, which are then reduced.

A more recent approach involves reacting 1,3-cyclohexanedione with 2-aminoethanol to prepare an enamine compound. This enamine is then converted into 4-hydroxyindole (B18505) in the presence of a metal catalyst with dehydrogenation activity. While this specific route leads to a 4-hydroxy derivative, it highlights the versatility of 1,3-cyclohexanedione as a primary building block for the synthesis of 4-substituted indoles. The resulting 4-oxo or 4-hydroxy group on the tetrahydroindole ring is a key functional handle for introducing other substituents, including chlorine.

| Precursor | Reagent | Key Intermediate | Reference |

| 1,3-Cyclohexanedione | α-Aminocarbonyl compounds | 4,5,6,7-Tetrahydroindol-4-one | |

| 1,3-Cyclohexanedione | 2-Aminoethanol | Enamine compound |

Transformations from 4,5,6,7-Tetrahydroindol-4-ones

The 4,5,6,7-tetrahydroindol-4-one scaffold, often synthesized from 1,3-cyclohexanedione derivatives, is a particularly valuable intermediate for producing a wide array of substituted tetrahydroindoles, including halogenated analogues. The ketone functionality at the C-4 position is a versatile site for chemical modification.

A common strategy involves the direct halogenation of the N-protected tetrahydroindol-4-one. For instance, the synthesis of 4-hydroxy indole can proceed through a brominated intermediate. In this process, 1,5,6,7-Tetrahydro-4H-indol-4-one is first protected, for example, with a tosyl group, to yield 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one. This intermediate is then brominated using an agent like cupric bromide (CuBr2). This reaction demonstrates a viable pathway for introducing a halogen at a position adjacent to the carbonyl group, which can then be further transformed. A similar approach could be envisioned for chlorination using an appropriate chlorinating agent.

Subsequent chemical steps, such as reduction of the ketone and elimination or substitution reactions, can then be employed to convert the halogenated keto-intermediate into the desired this compound. The versatility of the tetrahydroindol-4-one precursor makes it a central hub in the synthesis of many C-4 substituted analogues.

| Starting Material | Reagent(s) | Product Type | Significance | Reference |

| 1,5,6,7-Tetrahydro-4H-indol-4-one | 1. p-Toluenesulphonyl chloride2. Cupric Bromide (CuBr₂) | Brominated 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one | Demonstrates a strategy for C-5 halogenation of the 4-oxo intermediate. | |

| 4,5,6,7-Tetrahydroindol-4-ones | Ethyl formate (B1220265), secondary amines | Enaminoketones | Precursors for various tricyclic heterocycles. | |

| N-tosyl 4,5,6,7-tetrahydroindol-4-one | Lithiated 1-methoxyindole, DDQ | Unsymmetrical 2,4′-biindole | Used in the synthesis of natural product analogues like Arcyriacyanin A. |

Palladium-Catalyzed Cyclization Approaches for Halogenated Indoles

Modern synthetic organic chemistry frequently employs palladium-catalyzed reactions to construct complex heterocyclic systems with high efficiency and selectivity. These methods are applicable to the synthesis of halogenated tetrahydroindoles, offering advanced routes to these structures.

One strategy involves the intramolecular cyclization of suitably designed precursors. For example, an efficient method for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles has been developed based on the intramolecular, metal-catalyzed cyclization of trans-amino propargylic alcohols. This approach highlights the power of transition metal catalysis in forming the indole ring system.

Another powerful technique is the one-pot Sonogashira cross-coupling followed by a palladium-mediated 5-endo-dig cyclization. This sequence allows for the synthesis of a wide range of 2-aryl-4,5,6,7-tetrahydroindoles from simple starting materials, tolerating numerous functional groups, including halogens. Such a methodology could be adapted to create halogenated tetrahydroindoles by using halogen-substituted aryl iodides in the initial coupling step.

Furthermore, palladium catalysis can be used in reduction reactions. For instance, halogen-substituted isoindolines have been shown to undergo palladium-catalyzed formate reduction to yield 4,5,6,7-tetrahydro-2H-isoindoles. This demonstrates the utility of palladium catalysts in reactions involving halogenated indole precursors, where dehalogenation and reduction can occur. These advanced catalytic methods provide robust and flexible pathways for accessing complex halogenated indole analogues.

| Method | Precursors | Catalyst System | Product Type | Reference |

| Intramolecular Cyclization | trans-Amino propargylic alcohols | Pd(OAc)₂ or AgNO₃ | 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles | |

| Sonogashira/5-endo-dig Cyclization | Varies (e.g., involving ArI) | Palladium-based | 2-Aryl-4,5,6,7-tetrahydroindoles | |

| Formate Reduction | Halogen-substituted isoindolines | Palladium-based | 4,5,6,7-Tetrahydro-2H-isoindoles |

Chemical Transformations and Reaction Mechanisms of 4 Chloro 4,5,6,7 Tetrahydro 1h Indole

Oxidation and Reduction Pathways

Selective Oxidation of the Tetrahydroindole Nucleus

The tetrahydroindole nucleus can undergo several oxidative transformations, primarily involving aromatization to the corresponding indole (B1671886) or dearomatization to form indolones. The choice of oxidant and reaction conditions dictates the final product.

Dehydrogenation, or aromatization, of the 4,5,6,7-tetrahydroindole core to form the fully aromatic indole ring is a common transformation. This can be achieved using various catalytic systems. For instance, selective dehydrogenation has been reported using a nickel sulfide (B99878) catalyst. researchgate.net Another effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is widely used for the aromatization of hydroaromatic compounds. nih.gov

Conversely, oxidative dearomatization provides a route to functionalized indolone structures. A notable method involves the use of Dess-Martin periodinane, which promotes the oxidation of 4,5,6,7-tetrahydroindole intermediates to yield 5,6-dihydro-1H-indol-2(4H)ones. nih.gov This reaction is a key step in synthetic pathways toward various alkaloids. nih.gov In the presence of N-Bromosuccinimide (NBS) and air, related tetrahydroisoindoles have been oxidized to 4,5,6,7-tetrahydroisoindole-1,3-diones. nih.gov

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Aromatization (Dehydrogenation) | Nickel Sulfide Catalyst | Indole | researchgate.net |

| Aromatization (Dehydrogenation) | DDQ | Indole | nih.gov |

| Oxidative Dearomatization | Dess-Martin Periodinane | 5,6-dihydro-1H-indol-2(4H)one | nih.gov |

| Dicarbonyl Formation | NBS, Air | Tetrahydroisoindole-1,3-dione | nih.gov |

Targeted Reduction Reactions and Derivative Formation

Reduction reactions involving the 4-chloro-4,5,6,7-tetrahydro-1H-indole scaffold can target either the chloro-substituent or the heterocyclic ring. Palladium-catalyzed formate (B1220265) reduction has been shown to dehalogenate and reduce halogen-substituted isoindolines to the corresponding 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov This suggests a viable pathway for the conversion of this compound to 4,5,6,7-tetrahydro-1H-indole. nih.gov

For related tetrahydroindol-4-one structures, the ketone functionality can be selectively reduced. The Wolff-Kishner reduction, for example, has been employed to reduce the keto group in such systems. nih.gov While full reduction of the pyrrole (B145914) ring is less common than aromatization, catalytic hydrogenation under specific conditions can lead to the corresponding indoline (B122111) derivatives.

| Reaction Type | Reagent(s) | Transformation | Reference |

|---|---|---|---|

| Dehalogenation | Palladium-catalyzed formate | Removal of chloro-substituent | nih.gov |

| Ketone Reduction | Wolff-Kishner conditions | Reduction of a carbonyl group on the carbocyclic ring | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

Regioselectivity in Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the tetrahydroindole nucleus is governed by the high electron density of the pyrrole ring. The attack by electrophiles occurs preferentially at the C3 position, which is significantly more nucleophilic than the C2 position or the saturated carbocyclic ring. quimicaorganica.org This regioselectivity is driven by the ability of the nitrogen atom's lone pair to stabilize the intermediate cation. quimicaorganica.org

While C3 is the kinetically favored site, other positions can react under specific circumstances. In certain intramolecular SEAr reactions of 4-substituted indoles, competition between cyclization at the C3 and C5 positions can be observed. nih.govbeilstein-journals.org The outcome of these reactions can be influenced by factors such as the nature of the tether connecting the electrophilic center to the indole ring and the presence of protecting groups on the indole nitrogen. beilstein-journals.org An electron-withdrawing protecting group on the nitrogen atom can decrease the nucleophilicity at the C3 position, potentially favoring substitution at other sites. beilstein-journals.org

Nucleophilic substitution reactions are also possible, particularly on indole derivatives activated with specific functional groups. For instance, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitutions, where various nucleophiles attack the C2 position. semanticscholar.org

Alkylation Reactions at Indole Nitrogen and Carbon Centers

Alkylation of this compound can occur at either the nitrogen atom or at a carbon center of the pyrrole ring, depending on the reaction conditions and reagents.

N-Alkylation: In the presence of a base, the N-H proton of the indole can be removed, and the resulting anion readily reacts with alkyl halides or other electrophiles to form N-alkylated products. nih.govnih.govmdpi.com This is a common and high-yielding functionalization strategy for indoles. mdpi.com

C-Alkylation: Electrophilic alkylation, such as the Friedel-Crafts reaction, typically occurs at the electron-rich C3 position. uni-muenchen.de However, achieving regioselective alkylation at the C2 position is more challenging. Advanced catalytic methods have been developed to overcome this, such as a palladium/norbornene co-catalyzed process that directs the regioselective alkylation of the C-H bond adjacent to the NH group, yielding 2-alkyl-1H-indoles. thieme-connect.com Intramolecular alkylation is also a powerful tool, as demonstrated by the platinum-catalyzed cyclization of 2-alkenyl indoles. nih.gov

| Position | Reaction Type | Typical Conditions/Catalyst | Reference |

|---|---|---|---|

| N1 | N-Alkylation | Base (e.g., NaH, K2CO3) + Alkyl Halide | nih.govnih.govmdpi.com |

| C2 | Directed C-H Alkylation | Palladium/Norbornene | thieme-connect.com |

| C3 | Friedel-Crafts Alkylation | Lewis Acid + Alkyl Halide | uni-muenchen.de |

Cycloaddition Reactions and Ring Expansions/Contractions

The indole nucleus, including the tetrahydroindole system, can participate in cycloaddition reactions, serving as either a 2π, 4π, or dienophilic component, leading to the construction of complex, fused-ring systems.

[4+2] Cycloadditions: The benzenoid portion of the indole ring can be transformed into a reactive intermediate for Diels-Alder reactions. For example, indolynes, generated in situ, can undergo [4+2] cycloadditions. The regioselectivity of these reactions has been studied for 4,5-, 5,6-, and 6,7-indolynes, providing a route to annulated indole structures. nih.gov

[4+3] Cycloadditions: A powerful strategy for constructing seven-membered rings fused to the indole core is the dearomative (4+3) cycloaddition. In these reactions, 3-alkenylindoles act as the 4π component, reacting with in situ-generated oxyallyl cations (the 3-atom component) to furnish cyclohepta[b]indoles. semanticscholar.orgnih.gov This method allows for the rapid assembly of the core skeletons found in many bioactive natural products. semanticscholar.org

Ring Expansions: The indole ring itself can be expanded to form larger heterocyclic systems. A visible-light-induced oxidative ring expansion of indoles with amidines has been developed to produce quinazolinones. rsc.org This protocol demonstrates a method for transforming the five-membered pyrrole ring into a six-membered diazine ring fused to the benzene (B151609) core. rsc.org

| Reaction Type | Indole Component | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Indolyne | Diene (e.g., furan) | Annulated Indole | nih.gov |

| [4+3] Cycloaddition | 3-Alkenylindole | Oxyallyl Cation | Cyclohepta[b]indole | semanticscholar.orgnih.gov |

| Oxidative Ring Expansion | Indole | Amidine | Quinazolinone | rsc.org |

Intramolecular Cyclization and Rearrangement Mechanisms

The reactivity of the this compound core enables its transformation into more complex polycyclic structures, primarily through intramolecular cyclization and rearrangement reactions. These transformations are crucial for the synthesis of carbazole (B46965) alkaloids and other related heterocyclic compounds.

Friedel-Crafts Type Cyclizations within Tetrahydroindole Systems

Intramolecular Friedel-Crafts reactions are a cornerstone of organic synthesis for constructing polycyclic aromatic systems. In the context of tetrahydroindole systems, these reactions typically involve the electrophilic substitution of an aromatic ring, driven by a Lewis or Brønsted acid catalyst. For derivatives of this compound, the pyrrole ring, being electron-rich, is susceptible to such electrophilic attack.

While direct intramolecular Friedel-Crafts cyclization of this compound itself is not extensively documented, related transformations provide insight into its potential reactivity. For instance, the cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones, catalyzed by palladium, proceeds via tandem activation of the benzyl (B1604629) halide and the pyrrolic C-H bond to form condensed pyrroloindole structures. This suggests that with an appropriate tethered electrophile, the tetrahydroindole ring system can undergo intramolecular cyclization.

The general mechanism for a Friedel-Crafts reaction involves the generation of an electrophile, which then attacks the aromatic ring. In the case of halogenated tetrahydroindoles, the choice of catalyst and reaction conditions is critical to facilitate the desired cyclization while avoiding unwanted side reactions. The presence of the chloro substituent at the 4-position can influence the electronic properties of the tetrahydroindole ring and, consequently, its reactivity in Friedel-Crafts type cyclizations.

Research on the synthesis of carbazoles often employs intramolecular cyclization strategies. For example, 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines can be cyclized to form 5-substituted carbazoles, demonstrating the utility of intramolecular reactions in building these complex heterocyclic frameworks.

Table 1: Examples of Intramolecular Cyclization Reactions Leading to Carbazole and Related Structures

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | K-tert-butoxide, NMP, 60°C | 5-substituted carbazoles | 36-65 | |

| N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone | Pd catalyst | Condensed pyrroloindole | Not specified |

This table presents examples of intramolecular cyclizations in related systems to illustrate the potential pathways for this compound.

Ring-Opening/Ring-Closing Pathways (e.g., Indoline Tetrahydropyridazines)

The synthesis of annulated carbazoles can be achieved through intramolecular [4+2] cycloaddition reactions of indolylalkylpyridazines, showcasing a ring-closing pathway to form complex heterocyclic systems. Such cycloaddition reactions are a common strategy for constructing fused ring systems.

The formation of indolines, which are structurally related to the potential products of ring-opening/closing of tetrahydroindoles, can be achieved through various synthetic routes, including intramolecular amination and cycloaddition reactions. These methods highlight the versatility of intramolecular reactions in constructing nitrogen-containing heterocyclic compounds.

Functional Group Interconversions and Derivatization Strategies

The chloro group at the 4-position of this compound, along with the N-H of the pyrrole ring, provides handles for various functional group interconversions and derivatization strategies. These transformations are essential for modifying the properties of the molecule and for its further use in the synthesis of more complex targets.

The functionalization of tetrahydroindol-4-one derivatives, which are structurally similar to the title compound, has been extensively studied. These transformations include reactions at the nitrogen atom, the carbonyl group, and other positions of the bicyclic system. Such studies provide a roadmap for potential derivatizations of this compound.

Derivatization strategies for substituted tetrahydroisoquinolines, another class of related heterocyclic compounds, often involve reactions at the nitrogen atom, such as with menthyl chloroformate, to form diastereomeric carbamates. This approach could potentially be applied to the nitrogen of the pyrrole ring in this compound.

Furthermore, the chloro substituent itself can be a site for nucleophilic substitution reactions, although the reactivity would depend on the specific reaction conditions and the nature of the nucleophile.

Table 2: Potential Functional Group Interconversions and Derivatizations

| Starting Functional Group | Reagent/Reaction Type | Product Functional Group | Potential Application |

| N-H (Pyrrole) | Alkylation, Acylation | N-Alkyl, N-Acyl | Modification of electronic properties, introduction of new functionalities |

| C-Cl | Nucleophilic Substitution | C-Nu (Nu = OR, NR2, SR) | Introduction of diverse substituents |

| Tetrahydroindole ring | Dehydrogenation | Indole ring | Aromatization to form fully aromatic indole derivatives |

This table outlines potential transformations based on the known reactivity of similar heterocyclic systems.

Advanced Spectroscopic Characterization and Computational Analysis of 4 Chloro 4,5,6,7 Tetrahydro 1h Indole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the compound's atomic connectivity, functional groups, and electronic system.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can deduce the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-chloro-4,5,6,7-tetrahydro-1H-indole is expected to provide key information about the number of different types of protons and their neighboring environments. The pyrrole (B145914) ring protons (at C2 and C3) would appear as distinct signals, likely in the aromatic region, while the protons on the saturated cyclohexene (B86901) ring would appear further upfield. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet. The proton at C4, being attached to the same carbon as the chlorine atom, would exhibit a characteristic chemical shift and coupling pattern with adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms of the tetrahydroindole core. The carbons of the pyrrole ring (C2, C3, C3a, C7a) would resonate at lower field compared to the sp³-hybridized carbons of the cyclohexene ring (C4, C5, C6, C7). The carbon atom bonded to the chlorine atom (C4) would have its chemical shift significantly influenced by the electronegativity of the halogen.

A summary of predicted NMR data, based on the analysis of related tetrahydroindole structures, is presented below.

| ¹H NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| N-H | Broad singlet |

| C2-H | Doublet/Triplet |

| C3-H | Doublet/Triplet |

| C4-H | Multiplet |

| C5-H₂ | Multiplet |

| C6-H₂ | Multiplet |

| C7-H₂ | Multiplet |

| ¹³C NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~120-125 |

| C3 | ~100-105 |

| C3a | ~115-120 |

| C4 | ~55-65 |

| C5 | ~20-30 |

| C6 | ~20-30 |

| C7 | ~20-30 |

| C7a | ~125-130 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes would include the N-H stretch of the pyrrole ring, C-H stretches for both aromatic and aliphatic carbons, C=C stretching of the pyrrole ring, and the C-Cl stretch.

| IR Spectroscopy (Predicted) | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3300 (sharp to medium) |

| C(sp²)-H Stretch | 3100-3000 |

| C(sp³)-H Stretch | 3000-2850 |

| C=C Stretch (pyrrole) | 1650-1550 |

| C-N Stretch | 1300-1200 |

| C-Cl Stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum is typically characterized by the wavelength of maximum absorption (λ_max). For indole (B1671886) and its derivatives, absorption bands are generally attributed to π → π* transitions within the aromatic pyrrole system. asianpubs.org The presence of the saturated ring and the chloro-substituent would be expected to cause shifts in the absorption maxima compared to the parent indole molecule.

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction study would unambiguously determine the solid-state conformation of the this compound molecule. The analysis would reveal the puckering of the six-membered tetrahydro ring, which typically adopts a half-chair or boat-like conformation to minimize steric strain. The planarity of the pyrrole ring would also be confirmed. Crucially, the orientation of the chlorine atom at the C4 position (axial vs. equatorial) would be established. Precise bond lengths and angles for the entire molecule would be measured, providing valuable data for comparison with computational models.

Beyond the structure of a single molecule, X-ray crystallography elucidates the packing of molecules in the crystal. This is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and van der Waals interactions. In the case of this compound, the N-H group of the pyrrole ring is a strong hydrogen bond donor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state. The chlorine atom could also participate in weaker C-H···Cl hydrogen bonds or halogen bonds (C-Cl···π or C-Cl···Cl interactions), which would further influence the supramolecular assembly. mdpi.com Understanding these interactions is critical as they can impact physical properties like melting point and solubility.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The utility of 4-chloro-4,5,6,7-tetrahydro-1H-indole as a fundamental building block is well-established in medicinal chemistry and synthetic organic chemistry. Its bicyclic framework serves as a robust scaffold for the development of novel pharmaceutical agents. The presence of the chlorine atom at the 4-position is particularly noteworthy, as it provides a handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

This compound's nonplanar structure enhances its binding affinity to the active sites of enzymes, making it a valuable tool in biological research for investigating enzyme interactions. For instance, it has been utilized in studies related to cellular processes such as aging and stress resistance. The inherent reactivity of the indole (B1671886) nitrogen and the adjacent carbon atoms also allows for a wide range of synthetic manipulations, further cementing its role as a versatile starting material for more elaborate indole derivatives with potential therapeutic applications. smolecule.com

The adaptability of chloro-substituted indole scaffolds is also evident in their successful incorporation into multicomponent reactions for the synthesis of complex alkaloid structures. These reactions, which allow for the formation of multiple chemical bonds in a single operation, are highly efficient and demonstrate the robustness of the chloro-indole core in tolerating a variety of reaction conditions and building blocks. nih.gov

Intermediate in the Synthesis of Complex Natural Products and Bioactive Compound Scaffolds

The 4,5,6,7-tetrahydroindole framework, of which this compound is a key derivative, is a recurring motif in a number of natural products and bioactive molecules. While direct total syntheses of complex natural products starting explicitly from the 4-chloro derivative are not extensively documented in readily available literature, the broader class of tetrahydroindoles serves as crucial intermediates in the synthesis of various alkaloids and other biologically active compounds.

The strategic functionalization of the tetrahydroindole core is a common strategy in the synthesis of complex polyheterocyclic structures that mimic natural product scaffolds. The ability to introduce substituents and build upon the existing framework makes these compounds valuable precursors. For example, derivatives of the related 4,5,6,7-tetrahydroindol-4-one have been used in the synthesis of analogs of the anticancer and antibiotic natural product Chuangxinmycin.

Furthermore, the dehydrogenation of the tetrahydroindole ring system can lead to fully aromatic indole moieties, which are found in a vast array of bioactive alkaloids such as psilocin. This highlights the potential of substituted tetrahydroindoles, including the 4-chloro derivative, to serve as masked indole precursors, allowing for selective reactions on the saturated portion of the molecule before aromatization.

Precursor for Therapeutically Relevant Chemical Moieties

The structural framework of this compound is a key component in the development of new therapeutic agents. Its role as a precursor allows for the synthesis of a wide range of more complex indole derivatives with potential pharmacological activity. The unique combination of the indole nucleus and the chloro-substituted saturated ring provides a platform for generating molecules with diverse biological properties.

Research in medicinal chemistry has shown that this compound serves as a valuable scaffold for developing new pharmaceuticals targeting various diseases. smolecule.com For example, derivatives of the closely related 2-phenyl-4,5,6,7-tetrahydro-1H-indole have been identified as potent inhibitors of the Hepatitis C virus. While this example does not feature the 4-chloro substitution, it underscores the therapeutic potential of the tetrahydroindole scaffold.

Molecular Interaction Studies and Mechanistic Insights of 4 Chloro 4,5,6,7 Tetrahydro 1h Indole and Its Derivatives

Modulation of Enzyme Activity (e.g., Sirtuins, SIRT2)

Research has identified indole (B1671886) derivatives as potent inhibitors of sirtuins, a class of NAD+-dependent deacetylases. nih.gov In particular, SIRT1, a key regulator of various cellular processes, has been a primary target. High-throughput screening has led to the discovery of indole-based compounds that exhibit strong and selective inhibition of SIRT1 over other deacetylases. nih.gov

One of the most well-studied analogs, EX-527 (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), which shares the chloro-tetrahydro-indole core with the subject of this article, is a potent and selective inhibitor of SIRT1. nih.govresearchgate.net Kinetic analyses have revealed that these indole-based inhibitors, including EX-527, act through a specific mechanism. They are reported to bind to the enzyme after the release of nicotinamide, which is a product of the deacetylation reaction. This binding prevents the subsequent release of the deacetylated peptide and O-acetyl-ADP-ribose, the other products of the enzyme-catalyzed reaction, effectively halting the catalytic cycle. nih.gov This mechanism of inhibition is described as uncompetitive with respect to the NAD+ cofactor and non-competitive with the acetylated substrate. nih.gov

The inhibitory activity of these compounds is significant, with some derivatives displaying IC50 values in the nanomolar range, representing a substantial improvement over previously known SIRT1 inhibitors. nih.gov While much of the detailed research has focused on close analogs, the consistent findings across a range of indole-based structures suggest that 4-chloro-4,5,6,7-tetrahydro-1H-indole itself likely operates through a similar mechanism of sirtuin inhibition.

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Potent Indole Derivatives | SIRT1 | 60-100 nM | nih.gov |

| EX-527 | SIRT1 | Potent and Selective Inhibitor | nih.govresearchgate.net |

Ligand-Target Binding Affinity Investigations

The binding affinity of this compound derivatives to their target enzymes, primarily sirtuins, is a key determinant of their inhibitory potency. The uncompetitive nature of the inhibition by the closely related EX-527 with respect to NAD+ suggests that the binding of the inhibitor is dependent on the initial interaction of the enzyme with its cofactor. nih.gov

Investigations into the binding parameters of EX-527 have confirmed its affinity for the SIRT1 enzyme. nih.gov The structural features of the tetrahydroindole core, including the chlorine substitution, are crucial for establishing high-affinity interactions within the binding pocket of the enzyme. These interactions are predominantly hydrophobic in nature. mdpi.com

Influence on Cellular Pathways and Biological Processes (e.g., Metabolism, Stress Resistance)

SIRT1 is a master regulator of numerous cellular processes, including metabolism and stress resistance. nih.govscienceopen.com By inhibiting SIRT1, this compound and its derivatives can exert significant influence on these pathways.

In the context of metabolism , SIRT1 plays a critical role in responding to the cellular energy state. scienceopen.com It is involved in processes such as gluconeogenesis, fatty acid oxidation, and glycolysis. nih.gov Inhibition of SIRT1 can therefore modulate these metabolic pathways. For instance, since SIRT1 is known to promote insulin (B600854) expression and enhance insulin sensitivity, its inhibition could have implications for glucose metabolism. plos.org Furthermore, sirtuins are involved in adipogenesis, and their inhibition can promote this process. mdpi.com

Regarding stress resistance , SIRT1 is a key component of the cellular stress response. researchgate.net It is involved in DNA repair and the regulation of transcription factors that govern cellular survival under stress conditions. researchgate.net The inhibition of SIRT1 by compounds like EX-527 has been shown to impact the cellular response to stress, including the regulation of hypoxia-inducible factor 1α (HIF-1α) protein accumulation under hypoxic conditions. scienceopen.com Indole signaling metabolites have also been shown to be upregulated in response to cellular stress. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies of indole-based SIRT1 inhibitors have provided valuable insights for the design of more potent and selective compounds. nih.gov The tetrahydrocarbazole scaffold of EX-527, a close analog of this compound, has been a focal point of these studies.

Key findings from SAR studies on related indole derivatives include:

The Indole Core: The indole ring system is a critical pharmacophore for SIRT1 inhibition. researchgate.net

Substitutions on the Tetrahydro Ring: The presence and position of substituents on the saturated ring significantly influence potency and selectivity. The chloro group in the 4-position of the tetrahydroindole ring is a key feature.

Side Chains: Modifications to side chains attached to the indole core can dramatically alter the inhibitory profile. For instance, in a series of achiral indole analogs of EX-527, the nature of the substituent at the 3-position of the indole ring was shown to be crucial for both potency and selectivity against SIRT1 and SIRT2. nih.gov

These SAR studies guide the rational design of novel derivatives with improved pharmacological properties.

| Structural Feature | Observation from SAR Studies | Reference |

|---|---|---|

| Indole Nucleus | Essential for SIRT1 inhibitory activity. | researchgate.net |

| Substituent at Position 3 | Influences potency and selectivity for SIRT1 over SIRT2. | nih.gov |

| Linkage between Rings | Affects the overall shape and binding affinity. | nih.gov |

Computational Docking and Ligand-Protein Interaction Predictions

Computational docking studies have been instrumental in elucidating the binding modes of indole-based inhibitors within the active site of sirtuins. nih.govnih.gov These in silico methods allow for the prediction of ligand-protein interactions and provide a rational basis for the observed SAR.

Molecular docking simulations of indole derivatives with SIRT1 have revealed that these inhibitors typically occupy the hydrophobic channel of the enzyme's catalytic domain. mdpi.com The interactions are primarily driven by hydrophobic contacts between the indole ring system and nonpolar residues in the binding pocket. For instance, in the case of EX-527 analogs, docking studies have helped to rationalize the impact of different substituents on binding affinity and selectivity. nih.gov

These computational approaches are powerful tools for virtual screening and the rational design of new sirtuin inhibitors with improved potency and selectivity. mdpi.com The insights gained from docking studies, combined with experimental data, accelerate the development of novel therapeutic agents based on the this compound scaffold.

常见问题

Q. 1.1. What synthetic strategies are employed to prepare 4-chloro-4,5,6,7-tetrahydro-1H-indole derivatives?

A two-step one-pot synthesis strategy involving Sonogashira cross-coupling and 5-endo-dig cyclization is widely used. This method allows stereoselective introduction of substituents at C-2 and N-1 positions, with high functional group tolerance and scalability to gram-scale production. The process utilizes mild conditions and cost-effective catalysts, achieving yields of 70–95% for derivatives like compounds 31, 34–44 . Subsequent modifications (e.g., N-benzylation) are critical for enhancing bioactivity .

Q. 1.2. What primary assays evaluate the antiviral activity of 4-chloro-tetrahydroindole derivatives?

Cell-based HCV subgenomic replicon systems (genotypes 1b and 2a) are standard. Luciferase reporter assays quantify inhibition of HCV RNA replication, while cytotoxicity is assessed via cell viability (CC50). For example, derivative 39 showed EC50 values of 7.9 µM (gt 1b) and 2.6 µM (gt 2a) with SI >10, indicating selective antiviral activity . Quantitative RT-PCR in non-reporter systems validates dose-dependent inhibition .

Q. 1.3. How are structure-activity relationships (SAR) analyzed for this scaffold?

SAR studies focus on substituent effects:

- N-1 position : Aromatic groups (e.g., benzyl) enhance activity, while non-aromatic substituents (e.g., cyclohexyl) abolish potency .

- C-2 position : Electron-withdrawing groups (e.g., NO2) reduce activity compared to unsubstituted phenyl rings .

- Meta/ortho substituents : Increase cytotoxicity (e.g., compound 35 with meta-disubstituents showed CC50 <25 µM) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in bioactivity data between HCV genotypes?

Compound 31 showed EC50 = 12.4 µM (gt 1b) and 8.7 µM (gt 2a), but its SI was lower in gt 1b (<10 vs. >10 in gt 2a). This discrepancy may arise from genotype-specific viral protein interactions or host factor dependencies. Parallel screening using isogenic replicons and mechanistic studies (e.g., host-targeting assays) are recommended to identify genotype-specific vulnerabilities .

Q. 2.2. What strategies identify the molecular target when conventional assays fail?

Derivative 39 showed no inhibition of HCV NS5B polymerase or NS3 helicase at ≤500 µM, suggesting a novel mechanism . Advanced approaches include:

Q. 2.3. How do researchers optimize lead compounds with conflicting SAR and cytotoxicity profiles?

Compound 43 (ortho-OH substituent) exhibited high toxicity (CC50 = 80.8 µM) despite moderate antiviral activity. Mitigation strategies:

- Scaffold hopping : Replace the indole core with bioisosteres (e.g., azaindole).

- Prodrug design : Mask toxic moieties with cleavable groups (e.g., esterase-sensitive prodrugs).

- In silico modeling : Predict off-target interactions using molecular docking against toxicity-related proteins (e.g., cytochrome P450) .

Methodological Insights

Q. 3.1. Experimental Design for Target Deconvolution

Q. 3.2. Key SAR Trends in Anti-HCV Activity

| Substituent | Activity (EC50, µM) | Cytotoxicity (CC50, µM) | SI |

|---|---|---|---|

| N-Benzyl (39) | 7.9 (gt 1b), 2.6 (gt 2a) | >100 | >12.7 |

| N-Cyclohexyl (37) | Inactive | 89.2 | N/A |

| C-2-NO2 (40) | 18.4 (gt 1b) | >100 | >5.4 |

| C-2-3-Pyridinyl (36) | Inactive | 80.8 | N/A |

Challenges in Mechanism-of-Action Studies

- Off-target effects : Derivatives like 31 inhibited NS3 helicase ATPase activity at 420 µM, suggesting weak interaction with host factors .

- Redundancy in viral pathways : HCV may exploit alternative replication mechanisms under drug pressure.

- Validation : Use orthogonal assays (e.g., CRISPR knockout of suspected host targets) to confirm relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。